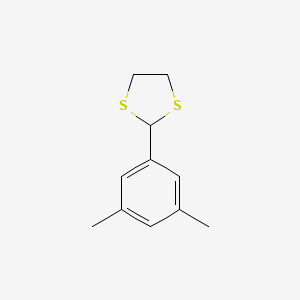
2-(3,5-Dimethylphenyl)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)-1,3-dithiolane is an organic compound that features a dithiolane ring attached to a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,3-dithiolane typically involves the reaction of 3,5-dimethylbenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Commonly used acid catalysts include hydrochloric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(3,5-Dimethylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to break the dithiolane ring, yielding the corresponding thiol or disulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2-(3,5-Dimethylphenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,3-dithiolane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
2-(3,5-Dimethylphenyl)-1,3-oxathiolane: Contains an oxathiolane ring, which includes an oxygen atom in place of one sulfur atom.
2-(3,5-Dimethylphenyl)-1,3-dioxolane: Features a dioxolane ring with two oxygen atoms instead of sulfur atoms.
Uniqueness
2-(3,5-Dimethylphenyl)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a 3,5-dimethylphenyl group. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, which may not be as readily achievable with similar compounds.
属性
CAS 编号 |
113509-20-9 |
|---|---|
分子式 |
C11H14S2 |
分子量 |
210.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
QBDLCCKCTUVOCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2SCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



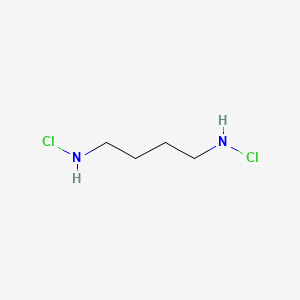


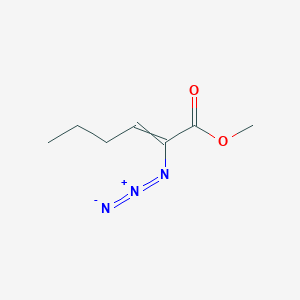
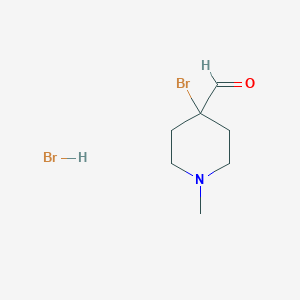
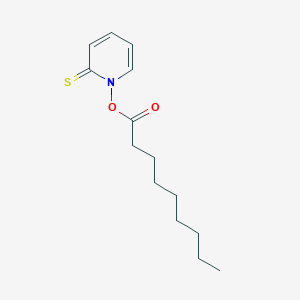

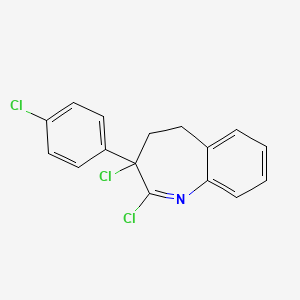
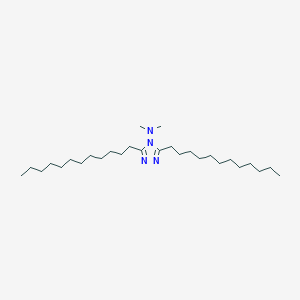
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
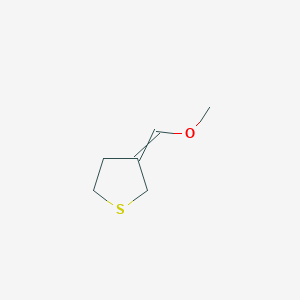
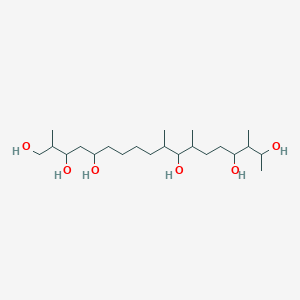
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
